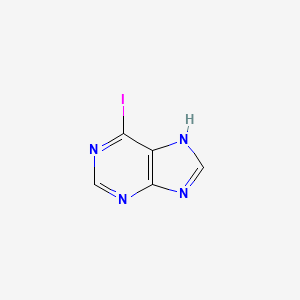

6-Iodopurine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25803. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-iodo-7H-purine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3IN4/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2H,(H,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIBFSSALYRLHPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=NC=N2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3IN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90180108 | |

| Record name | Purine, 6-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2545-26-8 | |

| Record name | 6-Iodo-9H-purine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2545-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Purine, 6-iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002545268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Iodopurine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25803 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Purine, 6-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-iodopurine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.024 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Iodopurine CAS number and properties

An In-Depth Technical Guide to 6-Iodopurine: Synthesis, Properties, and Applications in Modern Chemistry

Introduction

This compound stands as a pivotal heterocyclic compound, serving as a versatile building block in the realms of medicinal chemistry and drug discovery. Its strategic importance lies in the reactive carbon-iodine bond at the 6-position of the purine core, which provides a synthetic handle for introducing a diverse array of functional groups. This reactivity, particularly in transition metal-catalyzed cross-coupling reactions, makes it a superior substrate compared to its chloro or bromo analogs. This guide offers a comprehensive overview of this compound, detailing its fundamental properties, synthetic routes, chemical reactivity, and key applications, with a focus on providing practical insights for researchers and scientists in the field.

Part 1: Core Identity and Physicochemical Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its intrinsic properties. This compound, identified by the CAS Number 2545-26-8 , is a purine derivative where the hydrogen atom at the 6-position is substituted with an iodine atom.[1][2]

Structural and Molecular Data

The key physicochemical properties of this compound are summarized in the table below. It is important to note that many of these values are computationally derived and should be used as a guideline in experimental design.

| Property | Value | Source |

| CAS Number | 2545-26-8 | [1][2] |

| Molecular Formula | C₅H₃IN₄ | [2] |

| Molecular Weight | 246.01 g/mol | [2] |

| Physical Form | Solid | Inferred from related compounds |

| Melting Point | Not experimentally determined in provided sources. | |

| Solubility | Predicted to be soluble in DMSO and DMF; sparingly soluble in other organic solvents. | Inferred from related purine structures[3] |

| Hydrogen Bond Donor Count | 1 | Computed by Cactvs[2] |

| Hydrogen Bond Acceptor Count | 3 | Computed by Cactvs[2] |

| XLogP3-AA | 0.8 | Computed by XLogP3[2] |

Part 2: Synthesis and Purification

The synthesis of substituted purines is a cornerstone of medicinal chemistry. While a direct, high-yield synthesis of this compound from a simple precursor is not extensively detailed in the provided literature, a common and illustrative strategy involves the halogenation of more accessible purine derivatives. A highly relevant and analogous procedure is the synthesis of 6-chloro-2-iodopurine from hypoxanthine, which showcases the key chemical transformations required.[4][5] An adapted conceptual workflow for synthesizing a 6-halopurine derivative is presented below.

Sources

- 1. 2545-26-8 | 6-Iodo-7H-purine - AiFChem [aifchem.com]

- 2. 6-Iodo-9H-purine | C5H3IN4 | CID 5463067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis and full characterisation of 6-chloro-2-iodopurine, a template for the functionalisation of purines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

Introduction: The Strategic Value of 6-Iodopurine in Modern Drug Discovery

An In-depth Technical Guide to the Synthesis of 6-Iodopurine from Hypoxanthine

In the landscape of medicinal chemistry, purine analogues represent a cornerstone scaffold for the development of targeted therapeutics, particularly in oncology and virology.[1] Hypoxanthine, a naturally occurring purine derivative, serves as an abundant and cost-effective starting material for chemical elaboration.[2] The conversion of hypoxanthine into this compound creates a highly valuable and versatile synthetic intermediate. The carbon-iodine bond at the C6 position is exceptionally labile, acting as an excellent leaving group for a wide array of nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions.[3] This reactivity allows researchers and drug development professionals to rapidly generate diverse libraries of 6-substituted purine derivatives, enabling extensive structure-activity relationship (SAR) studies to identify novel kinase inhibitors, receptor agonists, and other potent therapeutic agents.[4]

This guide provides a comprehensive, field-proven methodology for the robust two-step synthesis of this compound from hypoxanthine, grounded in established chemical principles. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and outline the necessary analytical characterization to ensure the synthesis of high-purity material.

Part 1: Mechanistic Insights & Strategic Considerations

The conversion of hypoxanthine to this compound is not a direct iodination but a strategic two-step process. This approach is necessary because the C6 position of hypoxanthine exists predominantly in its lactam (keto) tautomer, 6-hydroxypurine, which is resistant to direct substitution.[2] The synthesis, therefore, proceeds through a critical activation step: chlorination, followed by a halogen exchange.

Step 1: The Activation – Chlorination of Hypoxanthine

The initial and most critical phase of the synthesis is the conversion of the 6-oxo group of hypoxanthine into a 6-chloro substituent. This transformation dramatically alters the reactivity of the C6 position, converting a poor leaving group (hydroxyl) into an excellent one (chloride).

-

Causality and Mechanism: The reaction is typically achieved using phosphorus oxychloride (POCl₃), often in the presence of a high-boiling tertiary amine like N,N-dimethylaniline.[5][6] The mechanism involves the activation of the lactam oxygen by POCl₃, forming a phosphoryl intermediate. This intermediate is highly electrophilic, and subsequent attack by a chloride ion, followed by elimination, yields the 6-chloropurine aromatic system. The tertiary amine acts as a catalyst and an acid scavenger, driving the reaction to completion.[6] Without this activation, direct conversion to this compound is not feasible under standard conditions.

Step 2: The Halogen Exchange – From Chloro to Iodo

With the 6-chloropurine intermediate in hand, the final product is accessed via a nucleophilic aromatic substitution (SNAr) reaction. This is a classic halogen exchange process, often referred to as a Finkelstein-type reaction, adapted for a heteroaromatic system.

-

Causality and Mechanism: The electron-withdrawing nature of the nitrogen atoms within the purine ring system renders the C6 position sufficiently electrophilic to be susceptible to nucleophilic attack. An iodide source, such as hydroiodic acid (HI), provides a strong nucleophile (I⁻) that displaces the chloride ion.[3][7] The reaction proceeds because the carbon-iodine bond is weaker than the carbon-chlorine bond, and in some conditions, the formation of a less soluble chloride salt can help drive the equilibrium. Heating is often required to provide the necessary activation energy for the substitution to occur at a practical rate.[7]

Part 2: Experimental Protocols & Workflow

A reliable synthesis requires meticulous attention to detail in the experimental setup, execution, and workup. The following protocols are based on established procedures in purine chemistry.

Overall Synthesis Workflow

The diagram below outlines the high-level workflow for the two-step conversion of hypoxanthine into this compound.

Caption: High-level workflow for the two-step synthesis of this compound.

Protocol 1: Synthesis of 6-Chloropurine from Hypoxanthine

This protocol is adapted from established literature procedures.[5][6]

-

Reagent Setup: In a three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine hypoxanthine (1.0 eq), N,N-dimethylaniline (approx. 2.5 eq), and phosphorus oxychloride (POCl₃, approx. 10-15 eq). Caution: POCl₃ is highly corrosive and reacts violently with water. This step must be performed in a well-ventilated fume hood.

-

Reaction: Heat the mixture to reflux (approx. 110-120 °C) with vigorous stirring for 40-60 minutes. The reaction mixture will become a clear, homogenous solution.

-

Workup & Quenching: After cooling the mixture to room temperature, carefully remove the excess POCl₃ by vacuum distillation. To the oily residue, slowly and cautiously add crushed ice or ice-water while cooling the flask in an ice bath to quench the remaining reactive species.

-

Isolation: Neutralize the acidic aqueous solution by the slow addition of a base, such as concentrated ammonia or a saturated sodium bicarbonate solution, until the pH is approximately 7-8. This will cause the crude 6-chloropurine to precipitate.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold water and then a small amount of cold ethanol. For higher purity, the crude product can be recrystallized from boiling water.[5] Dry the final product under vacuum to yield 6-chloropurine as a crystalline solid.

Protocol 2: Synthesis of this compound from 6-Chloropurine

This protocol is based on general procedures for the conversion of chloropurines to iodopurines.[3][7]

-

Reagent Setup: Dissolve the synthesized 6-chloropurine (1.0 eq) in hydroiodic acid (HI, typically 47-57% aqueous solution, used in excess).

-

Reaction: Heat the solution to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Workup & Isolation: Upon completion, cool the reaction mixture in an ice bath. The product, this compound, may precipitate upon cooling. If not, carefully adjust the pH of the solution towards neutral with a suitable base to induce precipitation.

-

Purification: Collect the solid product by filtration. Wash the collected solid with cold water to remove any residual salts and acid. Dry the product thoroughly under vacuum.

Part 3: Data & Characterization

Rigorous analytical validation is essential to confirm the identity and purity of the synthesized this compound.

Quantitative Data Summary

The following table provides illustrative quantitative data for the synthesis. Actual yields may vary based on reaction scale and optimization.

| Parameter | Step 1: Chlorination | Step 2: Halogen Exchange |

| Starting Material | Hypoxanthine | 6-Chloropurine |

| Key Reagents | POCl₃, N,N-Dimethylaniline | Hydroiodic Acid (HI) |

| Solvent | Phosphorus Oxychloride (reagent as solvent) | Hydroiodic Acid (reagent as solvent) |

| Temperature (°C) | ~110-120 °C (Reflux) | ~100-127 °C (Reflux) |

| Reaction Time (h) | 0.5 - 2 | 2 - 6 (monitor by TLC/HPLC) |

| Typical Yield (%) | 80 - 90% | 70 - 85% |

Analytical Characterization Profile

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is a primary tool for structural confirmation. In a suitable deuterated solvent (like DMSO-d₆), one would expect to see two distinct singlets in the aromatic region, corresponding to the protons at the C2 and C8 positions of the purine ring, typically found between 8.0 and 9.0 ppm.[5][8] The absence of the N-H proton from the lactam form of hypoxanthine is a key indicator of successful conversion. Quantitative ¹H NMR (qNMR) can also be employed for highly accurate purity assessment.[9]

-

¹³C NMR: The carbon spectrum will show five signals for the five carbon atoms in the purine core. The C6 signal will be significantly shifted compared to that of 6-chloropurine due to the presence of the iodine atom.

-

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) or electron impact (EI) mass spectrometry should confirm the molecular weight of this compound. The expected molecular ion peak [M]⁺ or [M+H]⁺ will be observed at m/z ≈ 246.01.[10]

-

-

Purity Analysis (HPLC):

-

Reversed-phase HPLC is the standard method for determining the purity of the final compound. A single sharp peak, typically with >95% purity, is required for compounds intended for biological screening.[11]

-

Conclusion

The synthesis of this compound from hypoxanthine is a robust and reproducible two-step process that provides access to a cornerstone building block for drug discovery. By first activating the hypoxanthine via chlorination to form 6-chloropurine and subsequently performing a halogen exchange with an iodide source, researchers can efficiently produce this versatile intermediate. The methodologies and analytical validations described in this guide provide a comprehensive framework for scientists to confidently synthesize and characterize this compound, paving the way for the exploration of novel and potent purine-based therapeutics.

References

- BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of this compound 3-oxide from 6-Mercaptopurine 3-oxide. Benchchem.com.

-

Fairgrieve, J. et al. (2004). Synthesis and full characterisation of 6-chloro-2-iodopurine, a template for the functionalisation of purines. ResearchGate. Available at: [Link]

-

Kaur, N. et al. (n.d.). Synthesis of 6‐chloro‐2‐iodopurine 84 from hypoxanthine 31. ResearchGate. Available at: [Link]

-

Fairgrieve, J. et al. (2004). Synthesis and full characterisation of 6-chloro-2-iodopurine, a template for the functionalisation of purines. Organic & Biomolecular Chemistry, 2(5), 665-670. Available at: [Link]

-

Fairgrieve, J. et al. (2004). Synthesis and full characterisation of 6-chloro-2-iodopurine, a template for the functionalisation of purines. ResearchGate. Available at: [Link]

- BenchChem. (2025). Spectroscopic and Analytical Profile of 6-chloro-2-iodo-9-vinyl-9H-purine Analogues: A Technical Guide. Benchchem.com.

- BenchChem. (2025). In-Depth Technical Guide: Physicochemical Properties of 6-chloro-2-iodo-9-vinyl-9H-purine. Benchchem.com.

-

Wikipedia. (n.d.). Hypoxanthine. En.wikipedia.org. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Nucleoside Chemistry: Applications of 6-Chloropurine Riboside. Ningboinno.com. Available at: [Link]

-

SGC-UNC. (n.d.). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. Sgc-unc.org. Available at: [Link]

-

Scilit. (1968). Synthesis of Some Iodopurine Derivatives. Scilit.net. Available at: [Link]

- BenchChem. (2025). This compound 3-Oxide: A Versatile Precursor for Purine Scaffolds. Benchchem.com.

-

National Center for Biotechnology Information. (n.d.). 6-Iodo-9H-purine. PubChem. Available at: [Link]

- Google Patents. (n.d.). US4405781A - Method for preparing salts of 6-chloropurine.

-

Teledyne LABS. (n.d.). Purine and Related Compound Purification Strategies. Teledyne.com. Available at: [Link]

-

G. F. Pauli, et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. National Institutes of Health. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Hypoxanthine - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. uwindsor.scholaris.ca [uwindsor.scholaris.ca]

- 5. Synthesis and full characterisation of 6-chloro-2-iodopurine, a template for the functionalisation of purines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. US4405781A - Method for preparing salts of 6-chloropurine - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 6-Iodo-9H-purine | C5H3IN4 | CID 5463067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. teledynelabs.com [teledynelabs.com]

A Technical Guide to the Solubility of 6-Iodopurine for Researchers and Drug Development Professionals

This guide provides an in-depth analysis of the solubility characteristics of 6-iodopurine, a critical parameter for its application in scientific research and pharmaceutical development. While direct, empirically determined solubility values for this compound are not extensively published, this document synthesizes data from structurally analogous purine derivatives and fundamental chemical principles to offer a robust and scientifically grounded profile.

Introduction to this compound: A Versatile Purine Analog

This compound is a halogenated purine base that serves as a vital synthetic intermediate in medicinal chemistry and chemical biology. Its utility stems from the reactivity of the carbon-iodine bond, which allows for further functionalization of the purine core, leading to the development of a diverse range of bioactive molecules, including potential kinase inhibitors and therapeutic agents. Understanding its solubility is paramount for designing synthetic routes, preparing stock solutions for biological assays, and developing formulation strategies.

The Physicochemical Landscape of this compound Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility. The solubility of a solid in a liquid solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, its purine scaffold, containing multiple nitrogen atoms, allows for hydrogen bonding, while the iodine atom adds to its molecular weight and polarizability.

Key Physicochemical Properties Influencing Solubility:

-

Polarity: The purine ring system is polar. The electronegative nitrogen atoms create dipole moments within the molecule.

-

Hydrogen Bonding: The N-H group on the purine ring can act as a hydrogen bond donor, while the nitrogen atoms can act as hydrogen bond acceptors.

-

Molecular Weight: The presence of a heavy iodine atom increases the molecular weight of the purine core, which can influence its crystal lattice energy and, consequently, its solubility.

Solubility Profile of this compound in Common Organic Solvents

Based on the physicochemical properties of this compound and experimental data from closely related purine analogs like 6-chloropurine, a comprehensive solubility profile can be constructed.

High Solubility in Polar Aprotic Solvents

This compound is expected to exhibit high solubility in polar aprotic solvents. These solvents possess high dielectric constants and are strong hydrogen bond acceptors, but they lack acidic protons to act as hydrogen bond donors.

-

Dimethyl Sulfoxide (DMSO): DMSO is an excellent solvent for a wide range of organic compounds, including purine analogs.[1] Its high polarity and ability to act as a strong hydrogen bond acceptor allow it to effectively solvate the this compound molecule, disrupting the crystal lattice. The solubility of the related 6-chloropurine in DMSO is reported to be approximately 10 mg/mL, and it is anticipated that this compound will have a comparable or slightly higher solubility due to the increased polarizability of the C-I bond compared to the C-Cl bond.[2]

-

N,N-Dimethylformamide (DMF): Similar to DMSO, DMF is a polar aprotic solvent with a strong solvating capacity for polar molecules.[3] Studies on other purine derivatives, such as 2-amino-6-chloropurine, have shown high solubility in DMF.[4] It is therefore predicted that this compound will also be highly soluble in DMF.

Moderate to Sparingly Soluble in Polar Protic Solvents

Polar protic solvents can act as both hydrogen bond donors and acceptors. While they can interact with this compound, their strong solvent-solvent interactions (e.g., the hydrogen bonding network in alcohols) can make it more difficult for the solute to dissolve.

-

Ethanol and Methanol: These alcohols are polar protic solvents. While this compound is expected to be soluble to some extent, it will likely be less soluble than in DMSO or DMF. The energy required to break the hydrogen bonds between the alcohol molecules to create a cavity for the solute is a significant factor. For instance, a structurally similar compound, 6-chloro-2-iodo-9-vinyl-9H-purine, is predicted to be only sparingly soluble in methanol and ethanol.[5]

Low Solubility in Nonpolar Solvents

Due to its polar nature, this compound is expected to have very low solubility in nonpolar solvents.

-

Toluene, Hexanes, and Diethyl Ether: These solvents lack the ability to form strong interactions, such as hydrogen bonds, with the polar this compound molecule. The solute-solute interactions within the this compound crystal lattice will be much stronger than the potential solute-solvent interactions, resulting in poor solubility.

Quantitative Solubility Data Summary (Estimated)

The following table summarizes the estimated solubility of this compound in various organic solvents, based on data from analogous compounds and chemical principles. These values should be considered as a guide for initial experimental design.

| Solvent | Solvent Type | Predicted Solubility Range | Rationale |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High (e.g., >10 mg/mL) | Strong hydrogen bond acceptor, effectively solvates the polar purine ring.[1][2] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High (e.g., >10 mg/mL) | Similar to DMSO, a strong polar solvent capable of disrupting the crystal lattice.[3][4] |

| Methanol | Polar Protic | Moderate to Sparingly | Can hydrogen bond, but strong solvent-solvent interactions limit solubility.[5] |

| Ethanol | Polar Protic | Moderate to Sparingly | Similar to methanol, with slightly lower polarity.[5] |

| Acetone | Polar Aprotic | Moderate | Less polar than DMSO and DMF, but can still engage in dipole-dipole interactions. |

| Acetonitrile | Polar Aprotic | Moderate to Low | Polar, but a weaker hydrogen bond acceptor than DMSO or DMF. |

| Toluene | Nonpolar | Very Low / Insoluble | Lacks the polarity and hydrogen bonding capability to solvate this compound effectively. |

| Hexanes | Nonpolar | Very Low / Insoluble | Aliphatic hydrocarbon with no significant intermolecular forces to interact with this compound. |

Experimental Protocol for Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is essential. The following describes a robust method for determining the thermodynamic solubility of this compound.

Principle

This protocol is based on the shake-flask method, which is considered the gold standard for determining thermodynamic solubility. The method involves equilibrating an excess of the solid compound with the solvent of interest at a constant temperature, followed by quantification of the dissolved solute in the saturated solution.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (high purity)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound (e.g., 20 mg) into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Add a precise volume of the desired solvent (e.g., 1 mL) to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24-48 hours. It is advisable to perform a time-to-equilibrium study by taking measurements at various time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles. Discard the initial portion of the filtrate to avoid any potential adsorption effects of the filter membrane.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered sample and the standard solutions using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

-

Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the filtered sample by interpolating its analytical response on the calibration curve.

-

-

Calculation of Solubility:

-

The determined concentration represents the solubility of this compound in the specific solvent at the given temperature. The solubility is typically expressed in mg/mL or mol/L.

-

Self-Validating System and Causality

-

Excess Solid: The presence of undissolved solid at the end of the experiment is a visual confirmation that a saturated solution has been achieved.

-

Equilibration Time: Confirming that the measured concentration does not change between later time points (e.g., 24 and 48 hours) validates that equilibrium has been reached.

-

Temperature Control: Maintaining a constant temperature is critical as solubility is temperature-dependent.

-

Purity of Materials: The use of high-purity this compound and solvents is essential for accurate and reproducible results.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

While specific quantitative solubility data for this compound remains to be extensively published, a strong predictive understanding of its behavior in various organic solvents can be established. It is anticipated to be highly soluble in polar aprotic solvents like DMSO and DMF, moderately to sparingly soluble in alcohols such as ethanol and methanol, and poorly soluble in nonpolar solvents. For research and development purposes, it is recommended to use DMSO or DMF for the preparation of stock solutions. For applications requiring different solvent systems, the experimental protocol outlined in this guide provides a reliable method for determining the precise solubility of this compound.

References

- BenchChem. In-Depth Technical Guide: Physicochemical Properties of 6-chloro-2-iodo-9-vinyl-9H-purine.

- Adrien Albert, D.J. Brown. Purine studies. Part I. Stability to acid and alkali. Solubility. Ionization. Comparison with pteridines. Journal of the Chemical Society (Resumed). 1954.

- Cayman Chemical.

- Lund University Publications.

- National Center for Biotechnology Information. 6-Iodo-9H-purine | C5H3IN4 | CID 5463067. PubChem.

- ResearchGate.

- ResearchGate. The Solubility of Iopromide in Different Solvents.

- Sigma-Aldrich. Dimethyl sulfoxide (DMSO)

- USP-NF. Development of a General Solvents Method for DMSO Soluble Compounds.

- Wikipedia. Dimethyl sulfoxide.

- Zhang, P., et al. Solubility Modeling and Solvent Effect of 2-Amino-6-chloropurine in Twelve Neat Solvents.

Sources

An In-Depth Technical Guide to the Crystal Structure and Molecular Geometry of 6-Iodopurine

Abstract

6-Iodopurine, a halogenated purine analog, serves as a critical building block in medicinal chemistry and drug development due to its versatile reactivity in forming carbon-carbon and carbon-heteroatom bonds.[1][2] Understanding its three-dimensional structure is paramount for designing novel therapeutics with specific target interactions. This guide provides a comprehensive analysis of the molecular geometry and putative crystal structure of this compound. In the absence of a publicly available crystal structure for this compound, this document leverages high-resolution crystallographic data from the closely related analog, 6-chloro-2-iodopurine, to infer and discuss the structural characteristics of this compound. This comparative approach, grounded in established principles of physical organic chemistry, offers valuable insights for researchers in the field.

Introduction: The Significance of this compound in Drug Discovery

Purine analogs are a cornerstone of modern pharmacology, exhibiting a wide range of biological activities, including antiviral and antineoplastic effects. This compound distinguishes itself as a particularly useful intermediate. The iodine substituent at the C6 position is an excellent leaving group, facilitating nucleophilic aromatic substitution reactions. This reactivity allows for the facile introduction of diverse functional groups, making this compound a versatile scaffold for creating libraries of novel compounds.[1][2] A thorough understanding of its molecular dimensions and intermolecular interactions is crucial for computational modeling, structure-activity relationship (SAR) studies, and the rational design of next-generation therapeutics.

Molecular Geometry of the Purine Core

The geometry of the purine ring system is fundamental to its biological function. While specific experimental data for this compound is not publicly available, we can predict its geometry with high confidence based on computational models and experimental data from analogous structures. The purine core consists of a fused pyrimidine and imidazole ring, resulting in a nearly planar bicyclic system.

A Comparative Analysis with 6-chloro-2-iodopurine

The molecular structure of 6-chloro-2-iodopurine has been elucidated by single-crystal X-ray diffraction, providing a reliable template for understanding the geometry of this compound.[3] By comparing the two structures, we can anticipate the geometric changes resulting from the substitution of a chlorine atom at the C2 position with a hydrogen atom.

The key differences will be localized around the C2 position. The C-Cl bond will be replaced by a C-H bond, which is significantly shorter. This substitution is expected to have a minimal effect on the overall planarity of the purine ring system. The bond lengths and angles within the purine core are largely dictated by the aromatic character of the rings.

Below is a table summarizing the expected bond lengths and angles for this compound, derived from computational data and in comparison to known purine structures.

| Parameter | Atom 1 | Atom 2 | Expected Bond Length (Å) | Expected Bond Angle (°) | Notes |

| Bond Length | C6 | I | ~2.10 | - | The C-I bond is the longest and most polarizable bond involving the purine core. |

| Bond Length | N1 | C2 | ~1.34 | - | Typical C-N bond length in a heterocyclic aromatic ring. |

| Bond Length | C2 | N3 | ~1.33 | - | Similar to N1-C2, reflecting the delocalized pi system. |

| Bond Length | N7 | C8 | ~1.37 | - | Part of the five-membered imidazole ring. |

| Bond Length | C8 | N9 | ~1.37 | - | Also part of the imidazole ring. |

| Bond Angle | N1 | C6 | N7 | - | ~129 |

| Bond Angle | C5 | C6 | I | - | ~118 |

| Bond Angle | N1 | C2 | N3 | - | ~128 |

Note: The values presented are estimations based on computational models and data from similar structures and should be confirmed by experimental determination.

Caption: Molecular structure of this compound with atom numbering.

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal lattice is governed by a delicate balance of intermolecular forces, including hydrogen bonding and π-stacking.

Hydrogen Bonding

In the solid state, purine derivatives are known to form extensive hydrogen bond networks. For this compound, the primary hydrogen bond donors are the protons on N9 (or N7, depending on the tautomer) and the C2 and C8 positions. The nitrogen atoms N1, N3, and N7 can act as hydrogen bond acceptors. It is highly probable that the crystal structure of this compound would feature intermolecular N-H···N hydrogen bonds, linking the molecules into chains or sheets.

π-Stacking Interactions

The planar, aromatic nature of the purine ring system facilitates π-π stacking interactions. In the crystal lattice, molecules of this compound are expected to stack on top of one another, with the plane of one purine ring parallel to the plane of its neighbor. These interactions contribute significantly to the overall stability of the crystal. The presence of the large, polarizable iodine atom may also lead to halogen bonding, where the iodine atom acts as a Lewis acid, interacting with a Lewis base (such as a nitrogen atom) on an adjacent molecule.

Experimental Protocols

The following section outlines a generalized workflow for the synthesis, crystallization, and structural analysis of purine analogs like this compound.

Synthesis of this compound

A common route to this compound involves the diazotization of 6-aminopurine (adenine) followed by a Sandmeyer-type reaction with an iodide salt.

Step-by-step methodology:

-

Diazotization: Dissolve adenine in an aqueous solution of a non-nucleophilic acid (e.g., HBF₄). Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature. Stir for 30 minutes to ensure complete formation of the diazonium salt.

-

Iodination: In a separate flask, prepare a solution of potassium iodide (KI) in water.

-

Slowly add the diazonium salt solution to the KI solution. Effervescence (N₂ gas) will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or water.

Caption: Experimental workflow for synthesis and structural analysis.

Crystallization for X-ray Diffraction

Obtaining high-quality single crystals is essential for X-ray crystallographic analysis.

Protocol:

-

Solvent Selection: Screen a variety of solvents to find one in which this compound has moderate solubility at elevated temperatures and low solubility at room temperature.

-

Slow Evaporation: Prepare a saturated solution of this compound in a suitable solvent in a loosely capped vial. Allow the solvent to evaporate slowly over several days to weeks.

-

Vapor Diffusion: Place a concentrated solution of this compound in a small, open vial. Place this vial inside a larger, sealed container that contains a poor solvent (in which this compound is insoluble) that is miscible with the solvent of the solution. The vapor of the poor solvent will slowly diffuse into the solution, reducing the solubility of this compound and promoting crystal growth.

Conclusion

While the definitive crystal structure of this compound remains to be publicly reported, this guide provides a robust, scientifically-grounded overview of its expected molecular geometry and intermolecular interactions. By drawing parallels with the experimentally determined structure of 6-chloro-2-iodopurine, we can confidently predict the key structural features of this compound. This information is invaluable for researchers leveraging this important molecule in the design and synthesis of novel therapeutic agents. The experimental protocols provided offer a clear pathway for the synthesis, crystallization, and eventual definitive structural determination of this compound.

References

-

Synthesis and full characterisation of 6-chloro-2-iodopurine, a template for the functionalisation of purines. Organic & Biomolecular Chemistry, 2(5), 665-70. [Link]

-

Xie, Y., et al. (2022). This compound as a Versatile Building Block for RNA Purine Architecture Modifications. Bioconjugate Chemistry, 33(2), 353-362. [Link]

-

PubChem. (n.d.). 6-Iodo-9H-purine. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Selected bond lengths and angles for compounds 2, 3, 6, 7. [Link]

-

ACS Publications. (2022). This compound as a Versatile Building Block for RNA Purine Architecture Modifications. Bioconjugate Chemistry. [Link]

Sources

An In-Depth Technical Guide to the NMR and Mass Spectrometry Analysis of 6-Iodopurine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 6-Iodopurine in Modern Research

This compound is a pivotal synthetic intermediate in the fields of medicinal chemistry and chemical biology. As a halogenated purine analog, it serves as a versatile building block for the synthesis of a wide array of more complex molecules, including novel therapeutic agents and molecular probes. The iodine atom at the 6-position is an excellent leaving group, making it amenable to various cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, for the introduction of aryl, heteroaryl, and alkynyl groups.[1][2] This reactivity is fundamental to the construction of libraries of purine derivatives for drug discovery, targeting enzymes and receptors involved in nucleic acid metabolism and cellular signaling.

Given its role as a critical precursor, unambiguous structural characterization of this compound is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstone analytical techniques for this purpose. This guide provides a detailed exploration of the expected NMR and MS data for this compound, offering insights into spectral interpretation, experimental considerations, and the underlying chemical principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

NMR spectroscopy provides a detailed picture of the molecular structure by probing the magnetic properties of atomic nuclei. For this compound, ¹H and ¹³C NMR are the most informative.

¹H NMR Spectroscopy: Interpreting the Proton Signals

The purine core of this compound has two aromatic protons, H-2 and H-8, and a proton on one of the nitrogen atoms (N-H), which may be in exchange with the solvent. The chemical shifts of H-2 and H-8 are influenced by the electron-withdrawing nature of the purine ring system and the substituent at the 6-position.

Based on data for the parent purine molecule and other 6-substituted purines, the following chemical shifts can be anticipated for this compound in a solvent like DMSO-d₆:

-

H-2: Expected to be the most downfield of the two C-H protons, likely appearing as a singlet. In purine itself (in DMSO-d₆), H-2 is at approximately 8.99 ppm.[3]

-

H-8: Also a singlet, typically found slightly upfield from H-2. For purine in DMSO-d₆, H-8 is around 9.21 ppm.[3]

-

N-H: A broad singlet, the chemical shift of which is highly dependent on solvent, concentration, and temperature. It is often observed in the range of 13-14 ppm for similar purine systems.

The iodine at C-6 will have a modest influence on the chemical shifts of H-2 and H-8 compared to other halogens, primarily through its inductive effects.

¹³C NMR Spectroscopy: Assigning the Carbon Skeleton

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The assignment of the carbon signals in this compound can be made with confidence by referencing data from closely related analogs, such as this compound 2'-deoxynucleoside.[4] The heavy iodine atom is expected to have a significant shielding effect on the directly attached carbon, C-6.

The expected ¹³C NMR chemical shifts for this compound are summarized in the table below. These values are inferred from the published data for 6-(fluoro, chloro, bromo, and iodo)purine 2'-deoxynucleosides.[4]

| Carbon Atom | Expected Chemical Shift (δ, ppm) | Rationale |

| C-2 | ~153 | Typical chemical shift for C-2 in purine systems. |

| C-4 | ~152 | Influenced by the adjacent nitrogen atoms. |

| C-5 | ~122 | Shielded by the C-6 substituent and adjacent nitrogens. |

| C-6 | ~125 | Directly attached to iodine, showing a characteristic upfield shift compared to other 6-halopurines.[4] |

| C-8 | ~146 | A typical downfield shift for this carbon in the imidazole portion of the purine ring. |

Mass Spectrometry (MS) of this compound

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Expected Molecular Ion and Fragmentation Pattern

For this compound (C₅H₃IN₄), the expected exact mass is 245.9457 g/mol . In a high-resolution mass spectrometry (HRMS) experiment, the observation of a molecular ion peak ([M+H]⁺ at m/z 246.9530 for ESI) corresponding to this mass would provide strong evidence for the compound's identity.

Under electron ionization (EI), the molecular ion peak ([M]⁺˙) would be observed at m/z 246. The fragmentation pattern in EI-MS can be predicted based on the stability of the resulting fragments. Key expected fragmentation pathways include:

-

Loss of Iodine: A prominent fragment resulting from the cleavage of the C-I bond, leading to a peak at m/z 119 (the purine radical cation).

-

Loss of HCN: A common fragmentation pathway for purines, involving the elimination of hydrogen cyanide from the pyrimidine ring, which could lead to fragments at m/z 219 (from the molecular ion) or m/z 92 (from the m/z 119 fragment).

Summary of Expected Mass Spectrometry Data

| Ion | m/z (Nominal) | Description |

| [M]⁺˙ | 246 | Molecular Ion |

| [M-I]⁺ | 119 | Loss of an iodine radical |

| [M-HCN]⁺˙ | 219 | Loss of hydrogen cyanide |

Experimental Protocols

NMR Spectroscopy

A detailed protocol for acquiring high-quality NMR spectra of this compound is as follows:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry NMR tube.[5] DMSO-d₆ is often a good choice for purine derivatives due to its excellent solvating power.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16 to 64 scans).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. This is a longer experiment due to the low natural abundance of ¹³C.[6]

-

Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to obtain a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the resulting spectra and perform baseline correction.

-

Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra, referencing them to the internal standard.

-

Mass Spectrometry

A general protocol for the mass spectrometric analysis of this compound is as follows:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent.

-

-

Instrumentation and Ionization:

-

For Electrospray Ionization (ESI), the sample solution is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. ESI is a soft ionization technique that typically yields the protonated molecule [M+H]⁺.

-

For Electron Ionization (EI), the sample is introduced into the ion source, often via a direct insertion probe, where it is vaporized and bombarded with high-energy electrons. This is a harder ionization technique that leads to more fragmentation.

-

-

Mass Analysis:

-

The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).

-

-

Data Acquisition and Interpretation:

-

The detector records the abundance of ions at each m/z value, generating a mass spectrum.

-

The resulting spectrum is analyzed to identify the molecular ion and characteristic fragment ions, which are then used to confirm the structure of this compound.

-

Visualizations

Caption: A generalized workflow for the structural characterization of this compound.

References

-

St stacking interactions of nucleobases: NMR-investigations. II. Self-association of purine-and pyrimidine-derivatives. PubMed. Available at: [Link].

-

The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace. Available at: [Link].

-

Bai, S., Dmitrenko, O., & Dybowski, C. (2010). 15N and 13C NMR chemical shifts of 6-(fluoro, chloro, bromo, and iodo)purine 2'-deoxynucleosides: measurements and calculations. Magnetic resonance in chemistry : MRC, 48(1), 61–67. Available at: [Link].

-

Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. Available at: [Link].

-

Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. National Institutes of Health. Available at: [Link].

-

1H-NMR Spectroscopy of Body Fluids: Inborn Errors of Purine and Pyrimidine Metabolism. ResearchGate. Available at: [Link].

-

The Suzuki-Miyaura Cross-Coupling Reactionsof 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. ResearchGate. Available at: [Link].

-

Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. Available at: [Link].

-

some previous examples (13c-nmr). Available at: [Link].

-

EI mass spectra of compounds 1-6. ResearchGate. Available at: [Link].

-

The Solid-state Hierarchy and Iodination Potential of [bis(3-acetaminopyridine)iodine(I)]PF6 - Supporting Information. The Royal Society of Chemistry. Available at: [Link].

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link].

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. EPFL. Available at: [Link].

-

A typical urine 1H NMR spectrum with identified metabolites.: The.... ResearchGate. Available at: [Link].

-

6-Chloropurine. NIST WebBook. Available at: [Link].

-

13C NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0245509). Human Metabolome Database. Available at: [Link].

-

13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). NP-MRD. Available at: [Link].

-

Mass Spectrum (Electron Ionization) (HMDB0014328). Human Metabolome Database. Available at: [Link].

-

Purine, 6-iodo-. NIST WebBook. Available at: [Link].

-

Synthesis and Cytostatic Activity of Substituted 6-Phenylpurine Bases and Nucleosides: Application of the Suzuki−Miyaura Cross-Coupling Reactions of 6-Chloropurine Derivatives with Phenylboronic Acids. Journal of Medicinal Chemistry. Available at: [Link].

-

1H-Purine, 6-(methylthio)-. NIST WebBook. Available at: [Link].

Sources

- 1. scispace.com [scispace.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Purine(120-73-0) 1H NMR spectrum [chemicalbook.com]

- 4. 15N and 13C NMR chemical shifts of 6-(fluoro, chloro, bromo, and iodo)purine 2'-deoxynucleosides: measurements and calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. qorganica.qui.uam.es [qorganica.qui.uam.es]

An In-Depth Technical Guide to the UV-Vis Absorbance Spectrum of 6-Iodopurine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Shedding Light on a Key Purine Derivative

6-Iodopurine, a halogenated purine analog, serves as a critical building block in medicinal chemistry and drug discovery. Its versatile reactivity allows for the synthesis of a diverse range of therapeutic candidates, including potential antiviral, anticancer, and anti-inflammatory agents. Understanding the fundamental physicochemical properties of this compound is paramount for its effective utilization in these applications. Among these properties, its ultraviolet-visible (UV-Vis) absorbance spectrum provides invaluable information for its identification, quantification, and the study of its interactions with biological targets.

This technical guide offers a comprehensive exploration of the UV-Vis absorbance spectrum of this compound. We will delve into the theoretical underpinnings of its electronic transitions, provide a detailed, field-proven protocol for obtaining its spectrum, and analyze the influence of environmental factors such as solvent and pH. This guide is designed to equip researchers with the necessary knowledge to confidently and accurately utilize UV-Vis spectroscopy in their work with this compound and related compounds.

The Science Behind the Spectrum: Electronic Transitions in this compound

The UV-Vis absorbance of this compound arises from the promotion of electrons from lower energy molecular orbitals to higher energy ones upon the absorption of photons. The purine ring system, with its conjugated double bonds, is the primary chromophore responsible for this absorption. The presence of the iodine atom at the 6-position can also influence the electronic distribution within the ring and, consequently, the energy of these transitions.

The primary electronic transitions observed in purine analogs are π → π* and n → π* transitions. The π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are typically of high energy and result in strong absorption bands. The n → π* transitions, involving the promotion of a non-bonding electron (from nitrogen atoms) to a π* antibonding orbital, are generally of lower energy and result in weaker absorption bands. The position and intensity of these absorption bands are sensitive to the molecular environment, a characteristic that can be harnessed to probe molecular interactions.

Practical Application: A Validated Protocol for Acquiring the UV-Vis Spectrum of this compound

The following protocol provides a robust and self-validating system for obtaining a high-quality UV-Vis absorbance spectrum of this compound. The causality behind each experimental choice is explained to ensure scientific integrity and reproducibility.

Experimental Workflow Diagram

Caption: A streamlined workflow for obtaining and analyzing the UV-Vis spectrum of this compound.

Step-by-Step Methodology

-

Solvent Selection and Preparation:

-

Rationale: The choice of solvent is critical as it can influence the position and intensity of the absorption bands. Common solvents for purine analogs include methanol, ethanol, dimethyl sulfoxide (DMSO), and aqueous buffers. For studying pH effects, a series of buffers (e.g., phosphate, borate) with varying pH values should be prepared. Ensure the solvent is of spectroscopic grade and transparent in the desired wavelength range (typically 200-400 nm).

-

Procedure: Prepare the chosen solvent(s). For buffered solutions, ensure the buffer components themselves do not absorb significantly in the region of interest.

-

-

Sample Preparation:

-

Rationale: Accurate concentration is crucial for determining the molar absorptivity.

-

Procedure:

-

Accurately weigh a small amount of this compound (e.g., 1-5 mg) using an analytical balance.

-

Dissolve the weighed sample in a precise volume of the chosen solvent to create a stock solution of known concentration (e.g., 1 mg/mL). This compound is soluble in organic solvents like DMSO and dimethylformamide, with a reported solubility of approximately 10 mg/mL in these solvents[1]. It also exhibits some solubility in methanol and 0.1N HCl[2].

-

From the stock solution, prepare a series of dilutions to obtain concentrations that will yield absorbance values within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

-

-

-

Spectrophotometer Setup and Measurement:

-

Rationale: A properly calibrated instrument is essential for accurate and reproducible measurements.

-

Procedure:

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes.

-

Set the wavelength range to be scanned, typically from 200 nm to 400 nm for purine derivatives.

-

Use a matched pair of quartz cuvettes with a 1 cm path length.

-

Fill one cuvette with the solvent (or buffer) to be used as the blank. Place it in the reference beam of the spectrophotometer and record a baseline spectrum.

-

Rinse the sample cuvette with a small amount of the this compound solution before filling it.

-

Place the sample cuvette in the sample beam and record the absorbance spectrum.

-

-

-

Data Analysis:

-

Rationale: The spectrum provides key quantitative information about the compound.

-

Procedure:

-

Identify the wavelength of maximum absorbance (λmax).

-

Using the Beer-Lambert Law (A = εcl, where A is absorbance, ε is the molar absorptivity, c is the concentration in mol/L, and l is the path length in cm), calculate the molar absorptivity (ε) at λmax. This requires measuring the absorbance of a solution of known concentration.

-

If studying pH or solvent effects, overlay the spectra obtained under different conditions to observe any shifts in λmax (bathochromic or hypsochromic shifts) or changes in absorbance intensity (hyperchromic or hypochromic effects).

-

-

Expected Spectral Characteristics of this compound

For instance, the related compound 6-chloropurine exhibits a λmax at 265 nm[1]. Given that iodine is a larger and more polarizable halogen than chlorine, a slight bathochromic (red) shift in the λmax of this compound compared to 6-chloropurine might be anticipated. Therefore, the λmax of this compound is expected to be in the range of 265-275 nm in a neutral, non-polar solvent.

Table 1: Predicted UV-Vis Absorbance Properties of this compound

| Property | Predicted Value/Behavior | Rationale/Supporting Evidence |

| λmax (neutral pH) | ~265-275 nm | Based on the λmax of 6-chloropurine (265 nm) and the expected bathochromic effect of the larger iodine substituent.[1] |

| Effect of Acidic pH | Hypsochromic shift (shift to shorter wavelength) | Protonation of the purine ring nitrogens can alter the electronic structure, often leading to a blue shift in the absorbance maximum. |

| Effect of Basic pH | Bathochromic shift (shift to longer wavelength) | Deprotonation of the purine ring can lead to increased conjugation and a red shift in the absorbance maximum. |

| Molar Absorptivity (ε) | High (in the range of 10,000 - 20,000 M⁻¹cm⁻¹) | Purine analogs typically exhibit high molar absorptivities due to the allowed π → π* transitions. |

Influence of pH and Solvent on the UV-Vis Spectrum

As with other purine derivatives, the UV-Vis spectrum of this compound is expected to be sensitive to changes in pH and solvent polarity.

-

pH Effects: The purine ring contains several nitrogen atoms that can be protonated or deprotonated depending on the pH of the solution. These changes in ionization state alter the electronic distribution within the chromophore, leading to shifts in the absorbance spectrum. Generally, moving to a more acidic pH will cause a hypsochromic (blue) shift, while a more basic pH will result in a bathochromic (red) shift. These pH-dependent spectral changes can be utilized to determine the pKa values of the ionizable groups in the molecule.

-

Solvent Effects: The polarity of the solvent can also influence the energy of the electronic transitions. Polar solvents can stabilize the ground and/or excited states of the molecule to different extents, leading to shifts in the λmax. The direction and magnitude of these solvatochromic shifts depend on the nature of the electronic transition and the specific interactions between the solute and solvent molecules.

Applications in Research and Drug Development

The UV-Vis absorbance spectrum of this compound is a powerful tool with numerous applications:

-

Concentration Determination: Using the Beer-Lambert Law, the concentration of this compound in a solution can be accurately and rapidly determined once the molar absorptivity is known.

-

Purity Assessment: The presence of impurities can often be detected by the appearance of additional absorption bands or shoulders in the spectrum.

-

Reaction Monitoring: The progress of chemical reactions involving this compound can be monitored by observing the changes in the UV-Vis spectrum over time.

-

Binding Studies: Changes in the absorbance spectrum of this compound upon interaction with a biological target (e.g., a protein or nucleic acid) can provide information about the binding event.

Conclusion

The UV-Vis absorbance spectrum of this compound is a fundamental characteristic that provides a wealth of information for researchers in medicinal chemistry and drug development. By understanding the principles behind its electronic transitions and by employing a rigorous experimental protocol, scientists can effectively utilize UV-Vis spectroscopy for the characterization, quantification, and study of this important purine analog. While specific experimental data for this compound remains to be widely published, the principles and methodologies outlined in this guide provide a solid foundation for its investigation and application in advancing scientific discovery.

References

-

ResearchGate. What is the pH effect on UV spectra?. Accessed January 11, 2026. [Link]

Sources

A-Z Guide to 6-Iodopurine: Harnessing Its Potential as a High-Efficiency Photo-Cross-Linking Agent

Executive Summary

Photo-cross-linking is a powerful technique for elucidating the intricate and often transient interactions between biomolecules, such as proteins and nucleic acids.[1][2] The choice of the photoactivatable agent is paramount to the success of these experiments. This guide provides an in-depth exploration of 6-iodopurine, a purine analog that stands out as a highly efficient and specific photo-cross-linking agent. We will delve into its underlying photochemical mechanisms, provide detailed experimental workflows for its application, and discuss the analysis of the resulting cross-linked products. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced chemical biology tools to capture and characterize critical biomolecular interactions.

Introduction to Photo-Cross-Linking and the Need for Advanced Probes

The study of interactions between proteins and nucleic acids is fundamental to understanding a vast array of cellular processes, including gene regulation, DNA replication, and repair.[3] Many of these interactions are dynamic and of low to moderate affinity, making them challenging to study with traditional biochemical methods. Photo-cross-linking offers a solution by generating a "molecular snapshot" of these interactions.[4] This is achieved by introducing a photoactivatable moiety into one of the interacting partners. Upon irradiation with light of a specific wavelength, this moiety forms a highly reactive intermediate that covalently bonds with a nearby molecule, permanently capturing the interaction.[4][5]

The ideal photo-cross-linking agent should possess several key characteristics:

-

High Cross-Linking Efficiency: To capture a significant fraction of the interacting complexes.

-

Specificity of Activation: Activation by a wavelength of light that does not damage the biological sample.[6]

-

Minimal Perturbation: The agent should not significantly alter the native structure or function of the biomolecule it is incorporated into.

-

Defined Reactive Species: The nature of the reactive intermediate should be well-characterized to understand the resulting cross-link.

While several photo-cross-linking agents are available, such as aryl azides and benzophenones, halogenated nucleobases like this compound offer distinct advantages, particularly in the context of nucleic acid-protein interactions.[7]

This compound: Physicochemical Properties and Advantages

This compound is a purine derivative where the hydrogen atom at the 6th position is replaced by an iodine atom.[8] This seemingly simple substitution has profound effects on its photochemical properties, making it an excellent candidate for photo-cross-linking studies.

| Property | Value/Description | Source |

| Molecular Formula | C₅H₃IN₄ | [8][9] |

| Molecular Weight | 246.01 g/mol | [8][9] |

| Appearance | White to off-white powder | [9] |

| Key Feature | Contains a photolabile carbon-iodine bond. | N/A |

| Activation Wavelength | Can be activated by UV light (typically >300 nm).[10] | N/A |

Key Advantages of this compound:

-

High Quantum Yield: The heavy atom effect of iodine facilitates efficient intersystem crossing to the triplet state upon photoexcitation, leading to a higher quantum yield of cross-linking compared to other halogenated nucleobases.

-

Longer Wavelength Activation: Similar to other iodo- and bromo-uracil derivatives, this compound can be activated at longer UV wavelengths (>300 nm), which minimizes photodamage to proteins and nucleic acids that typically absorb strongly at shorter wavelengths (around 260-280 nm).[10][11]

-

"Zero-Length" Cross-Linker: The reactive species is generated directly from the purine ring, resulting in a covalent bond with no additional spacer arm. This provides high-resolution information about the points of contact between the interacting molecules.[2]

-

Chemical Stability: this compound is relatively stable under standard conditions for oligonucleotide synthesis and purification, allowing for its site-specific incorporation into DNA and RNA probes.

Mechanism of Photo-Cross-Linking

The photo-cross-linking activity of this compound is predicated on the photolability of the carbon-iodine (C-I) bond. The process can be summarized in the following steps:

-

Photoexcitation: Upon absorption of UV light, the this compound molecule is promoted to an excited singlet state.

-

Intersystem Crossing: The heavy iodine atom facilitates rapid intersystem crossing to the triplet state.

-

Homolytic Cleavage: From the triplet state, the C-I bond undergoes homolytic cleavage, resulting in the formation of a purinyl radical and an iodine radical.

-

Hydrogen Abstraction & Cross-Linking: The highly reactive purinyl radical can then abstract a hydrogen atom from a nearby amino acid residue (in a protein) or another nucleotide, forming a stable covalent cross-link.

Caption: Mechanism of this compound Photo-Cross-Linking.

Experimental Workflow and Protocols

A successful photo-cross-linking experiment using this compound requires careful planning and execution. The general workflow is outlined below.

Caption: General Experimental Workflow for this compound Photo-Cross-Linking.

Synthesis and Incorporation of this compound

The site-specific incorporation of this compound into oligonucleotides is typically achieved using standard phosphoramidite chemistry on an automated DNA/RNA synthesizer.[12] This requires the chemical synthesis of the corresponding this compound phosphoramidite building block. While the synthesis of modified phosphoramidites can be complex, several commercial vendors now offer this compound and other modified bases. It is crucial to use appropriate protecting groups that are stable during synthesis but can be removed under conditions that do not degrade the final oligonucleotide.[13]

Designing the Photo-Cross-Linking Experiment

-

Controls are Critical:

-

No UV Control: A sample that is not irradiated with UV light to ensure that any observed cross-linking is light-dependent.

-

Unmodified Probe Control: An experiment using an identical oligonucleotide probe without the this compound modification to control for non-specific cross-linking.

-

Competition Control: An experiment including an excess of unlabeled, unmodified oligonucleotide to ensure the cross-linking is specific to the intended binding site.

-

-

Optimization of Conditions:

-

Concentrations: The concentrations of the probe and target protein should be optimized to favor the formation of the specific complex.

-

Buffer Conditions: Ensure the buffer composition (pH, salt concentration) is optimal for the interaction being studied.

-

Step-by-Step Irradiation Protocol

-

Sample Preparation: Prepare the reaction mixture containing the this compound-labeled oligonucleotide and the target protein in a suitable buffer in a UV-transparent vessel (e.g., quartz cuvette or on ice in a microfuge tube with the lid open).

-

Light Source: Use a UV lamp or a laser that emits at a wavelength greater than 300 nm (e.g., 312 nm or 325 nm) to selectively activate the this compound.[10][11] A narrow bandpass filter can be used to ensure wavelength specificity.

-

Irradiation: Place the sample at a fixed distance from the light source and irradiate for a predetermined amount of time. The optimal irradiation time needs to be determined empirically; start with a time course experiment (e.g., 1, 5, 10, 20 minutes) to find the best balance between cross-linking efficiency and potential sample degradation. The process is typically performed at low temperatures (e.g., on ice) to maintain the stability of the complex.

-

Quenching: After irradiation, the reaction can be quenched by the addition of a radical scavenger, such as dithiothreitol (DTT), although this is often unnecessary as the radical species are short-lived.

Analysis of Cross-Linked Products

Once the cross-linking reaction is complete, the products need to be separated and identified.

-

SDS-PAGE and Autoradiography: If the oligonucleotide probe is radiolabeled (e.g., with ³²P), the cross-linked protein-nucleic acid complex can be visualized by separating the reaction mixture on an SDS-PAGE gel followed by autoradiography. The appearance of a new, higher molecular weight band that is dependent on both the protein and UV irradiation indicates successful cross-linking.

-

Mass Spectrometry: For precise identification of the cross-linked peptide and amino acid residue, mass spectrometry is the method of choice.[1][2] The typical workflow involves:

-

Separating the cross-linked complex by gel electrophoresis.

-

Excising the band of interest.

-

In-gel digestion of the protein with a specific protease (e.g., trypsin).

-

Analysis of the resulting peptides by LC-MS/MS. The cross-linked peptide will have a characteristic mass shift corresponding to the mass of the remnant of the this compound and any attached nucleotide fragments.

-

Applications and Case Studies

This compound and similar halogenated nucleosides have been successfully employed to:

-

Map the binding sites of DNA and RNA binding proteins.[2]

-

Characterize the structure of protein-nucleic acid complexes.[1]

-

Identify unknown protein partners for specific nucleic acid sequences.

-

Study the conformational changes in ribonucleoprotein (RNP) complexes during their assembly and function.[14]

For example, studies using 5-iodouracil, a related compound, have been instrumental in identifying the specific amino acid residues at the interface of protein-DNA complexes, providing high-resolution structural insights.[2][11]

Advantages, Limitations, and Comparisons

| Photo-Cross-Linker | Activation Wavelength | Reactive Intermediate | Key Advantages | Key Limitations |

| This compound | > 300 nm | Purinyl Radical | High efficiency, "zero-length," minimal perturbation. | Requires chemical synthesis of phosphoramidite. |

| 4-Thiouracil | ~330-360 nm | Thiouracil Radical | High efficiency, commercially available. | Can perturb RNA structure. |

| Aryl Azides | ~280-320 nm | Nitrene | Versatile, can be attached to various molecules. | Can rearrange to less reactive species, larger size can be perturbative.[7] |

| Benzophenones | ~350-360 nm | Ketyl Radical | High reactivity, stable to repeated excitation. | Bulky, hydrophobic, can significantly perturb interactions.[7] |

Future Directions

The application of this compound and other advanced photo-cross-linking agents is continually expanding. Future developments are likely to focus on:

-

Combining photo-cross-linking with quantitative proteomics to map entire protein-nucleic acid interactomes.

-

Developing new iodinated nucleoside analogs with even higher cross-linking efficiencies and activation at longer, less damaging wavelengths.

-

Integrating photo-cross-linking data with computational modeling to generate high-resolution models of large biomolecular assemblies.[1]

By providing a robust method to covalently capture transient interactions, this compound stands as a critical tool in the chemical biologist's arsenal, enabling deeper insights into the fundamental processes of life.

References

-

Fagerquist, C. K. (n.d.). Analysis of protein-nucleic acid interactions by photochemical cross-linking and mass spectrometry. PubMed. [Link]

-

Jensen, O. N. (n.d.). Mass spectrometric analysis of a UV-cross-linked protein–DNA complex. NIH. [Link]

-

(n.d.). Synthesis of Some Iodopurine Derivatives. Scilit. [Link]

-

Willis, M. C. (1993). Photocrosslinking of 5-iodouracil-substituted RNA and DNA to proteins. PubMed Central. [Link]

-

(n.d.). 6-Iodo-9H-purine | C5H3IN4. PubChem. [Link]

-

Smith, E., & Tillinghast, J. (2016). Photoaffinity labeling in target- and binding-site identification. PubMed Central. [Link]

-

(n.d.). Synthesis of oligonucleotides containing 2'-deoxy-6-thioguanosine at a predetermined site. [Link]

-